
N-(2,3-Difluorobenzyl)hydroxylamine
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Overview
Description
N-(2,3-Difluorobenzyl)hydroxylamine is an organic compound with the molecular formula C7H7F2NO It is characterized by the presence of a hydroxylamine group attached to a benzyl ring that is substituted with two fluorine atoms at the 2 and 3 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2,3-Difluorobenzyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 2,3-difluorobenzyl chloride with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically proceeds under mild conditions, yielding the desired product after purification.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Difluorobenzyl)hydroxylamine undergoes various chemical reactions, including:
Oxidation: The hydroxylamine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The fluorine atoms on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine.
Substitution: Benzyl derivatives with various functional groups.
Scientific Research Applications
N-(2,3-Difluorobenzyl)hydroxylamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2,3-Difluorobenzyl)hydroxylamine involves its interaction with molecular targets such as enzymes. The hydroxylamine group can form covalent bonds with active site residues, leading to enzyme inhibition. Additionally, the fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-Difluorophenyl)hydroxylamine
- O-Benzylhydroxylamine
- 3-Nitrophenylhydrazine
Uniqueness
N-(2,3-Difluorobenzyl)hydroxylamine is unique due to the presence of two fluorine atoms on the benzyl ring, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable tool in various research applications.
Biological Activity
N-(2,3-Difluorobenzyl)hydroxylamine is an organic compound notable for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
This compound is characterized by a hydroxylamine functional group attached to a benzyl moiety that contains two fluorine atoms at the 2 and 3 positions. The molecular formula is C8H8F2N2O, with a molecular weight of approximately 174.16 g/mol. The presence of fluorine atoms is significant as it can enhance the compound's biological activity by improving binding affinity and stability compared to non-fluorinated analogs.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been investigated for its efficacy against various Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve the inhibition of bacterial ribonucleotide reductase (RNR), an essential enzyme for DNA synthesis and repair .
Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values for this compound against selected bacterial strains:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 8 |
Escherichia coli | 16 |
Pseudomonas aeruginosa | 32 |
Bacillus anthracis | 4 |
These results indicate that this compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus anthracis.
Enzyme Inhibition
This compound has also been studied as an inhibitor of indoleamine 2,3-dioxygenase-1 (IDO1), an enzyme involved in immune regulation and cancer progression. Inhibition of IDO1 can potentially enhance immune responses against tumors by preventing the degradation of tryptophan into kynurenine, which suppresses T-cell activity.
Inhibition Assays
In vitro assays demonstrated that this compound effectively inhibits IDO1 with an IC50 value in the low micromolar range. This positions it as a promising candidate for further development in cancer immunotherapy.
Case Studies
- Antibacterial Efficacy : A study conducted on a library of N-hydroxylamine derivatives found that compounds similar to this compound showed broad-spectrum antibacterial effects. The study highlighted its potential as a new class of antimicrobial agents against drug-resistant bacteria .
- Cancer Therapy : Research into IDO1 inhibitors has identified this compound as a lead compound due to its favorable binding characteristics and biological activity. Preclinical models indicated enhanced anti-tumor immunity when combined with checkpoint inhibitors.
Properties
Molecular Formula |
C7H7F2NO |
---|---|
Molecular Weight |
159.13 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]hydroxylamine |
InChI |
InChI=1S/C7H7F2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-3,10-11H,4H2 |
InChI Key |
SJLVAHSYASYWIB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)CNO |
Origin of Product |
United States |
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